molecular formula C15H21NO6 B3223263 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid CAS No. 1217685-09-0

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

Cat. No. B3223263
CAS RN: 1217685-09-0
M. Wt: 311.33 g/mol
InChI Key: VXUFUHZLHCGTBJ-VXGBXAGGSA-N
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Description

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C15H21NO6 and its molecular weight is 311.33 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is 311.13688739 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis Applications

The compound (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid is utilized in various enantioselective synthesis processes. For instance, it is used in the enantioselective synthesis of both enantiomers of the neuroexcitant 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), a process that yields enantiopure products with e.e.'s in excess of 99% (Pajouhesh et al., 2000). Moreover, it's used in scalable, practical enantioselective synthesis processes, such as the synthesis of (2R,3R)-2-(tert-butoxycarbonyl)amino-3-cyclohexyl-3-hydroxypropanoic acid, starting from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).

Applications in Organic Synthesis

This compound also plays a significant role in various organic synthesis processes. For instance, it is utilized in the synthesis of oxoindole-linked α-alkoxy-β-amino acid derivatives, which involves diastereoselective chemical reactions confirming through relative configuration of stereogenic centers (Ravikumar et al., 2015). It also serves as a precursor in the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoic acids, useful for synthesizing edeine analogs (Czajgucki et al., 2003).

properties

IUPAC Name

(2R,3R)-2-hydroxy-3-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-7-5-6-8-10(9)21-4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUFUHZLHCGTBJ-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1OC)[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654609
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

CAS RN

1217685-09-0
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid
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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-methoxyphenyl)propanoic acid

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